
1-butoxy-3-(butylsulfinyl)-2-propanol
Übersicht
Beschreibung
1-butoxy-3-(butylsulfinyl)-2-propanol, also known as BBPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBPI is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 276.44 g/mol and a boiling point of 250°C.
Wirkmechanismus
The mechanism of action of 1-butoxy-3-(butylsulfinyl)-2-propanol is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine, which are important for the regulation of cognitive function. By inhibiting the activity of these enzymes, 1-butoxy-3-(butylsulfinyl)-2-propanol may increase the levels of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to have various biochemical and physiological effects, such as:
1. Improved cognitive function: 1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to improve cognitive function in animal studies by increasing the levels of neurotransmitters in the brain.
2. Anti-inflammatory effects: 1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Anti-corrosion effects: 1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to have anti-corrosion effects by forming a protective film on the surface of metal.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-butoxy-3-(butylsulfinyl)-2-propanol in lab experiments include its low toxicity, high solubility in water and organic solvents, and its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitter levels. The limitations of using 1-butoxy-3-(butylsulfinyl)-2-propanol in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for the use of 1-butoxy-3-(butylsulfinyl)-2-propanol in scientific research, such as:
1. Development of new anti-corrosion agents: 1-butoxy-3-(butylsulfinyl)-2-propanol can be used as a starting material to synthesize new anti-corrosion agents with improved properties.
2. Development of new anti-inflammatory agents: 1-butoxy-3-(butylsulfinyl)-2-propanol can be used as a starting material to synthesize new anti-inflammatory agents with improved properties.
3. Development of new cognitive enhancers: 1-butoxy-3-(butylsulfinyl)-2-propanol can be used as a starting material to synthesize new cognitive enhancers with improved properties.
4. Study of the mechanism of action: Further studies are needed to fully understand the mechanism of action of 1-butoxy-3-(butylsulfinyl)-2-propanol and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 1-butoxy-3-(butylsulfinyl)-2-propanol is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-butoxy-3-(butylsulfinyl)-2-propanol in scientific research.
Wissenschaftliche Forschungsanwendungen
1-butoxy-3-(butylsulfinyl)-2-propanol has been used in various scientific research applications, such as:
1. Anti-corrosion agent: 1-butoxy-3-(butylsulfinyl)-2-propanol has been used as an anti-corrosion agent for metal surfaces due to its ability to form a protective film on the surface of the metal.
2. Inhibitor of enzyme activity: 1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
3. Anti-inflammatory agent: 1-butoxy-3-(butylsulfinyl)-2-propanol has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
1-butoxy-3-butylsulfinylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-3-5-7-14-9-11(12)10-15(13)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJUJUKBZGNUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CS(=O)CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-(butylsulfinyl)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



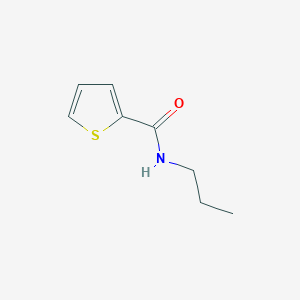
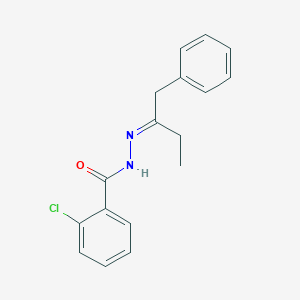
![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)

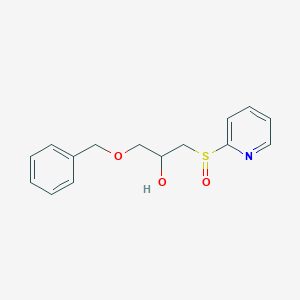
![2-{2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845440.png)
![2-{2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845444.png)
![1,15,15-trimethyl-10-(4-morpholinyl)-3-azatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B3845446.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B3845451.png)
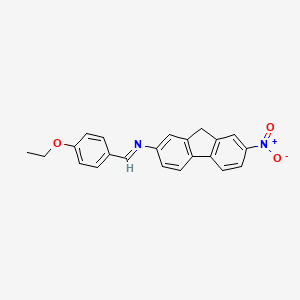
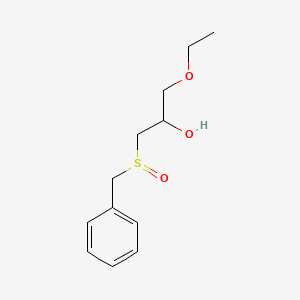
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)
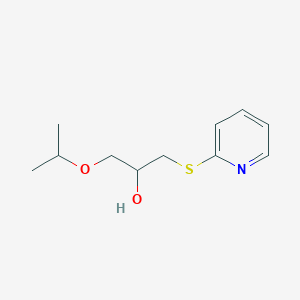
![N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3845486.png)